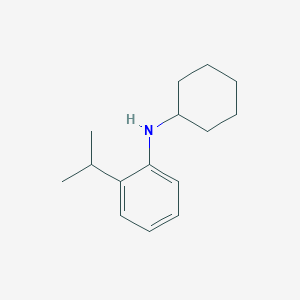

N-cyclohexyl-2-isopropylaniline

Description

BenchChem offers high-quality N-cyclohexyl-2-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h6-7,10-13,16H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAWGVMIZFHDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Substituted Anilines in Contemporary Organic Synthesis

Substituted anilines are fundamental building blocks in organic synthesis, prized for their role in constructing a vast array of more complex molecules. They are core components in pharmaceuticals, agrochemicals, dyes, and advanced materials. nih.gov In contemporary synthesis, the strategic placement of substituents on the aniline (B41778) ring and at the nitrogen atom allows for precise control over the electronic and steric properties of the molecule. This tunability is critical for their application in transition metal-catalyzed cross-coupling reactions, which are cornerstone methods for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. organic-chemistry.orgprinceton.edu

Sterically hindered anilines, a category to which N-cyclohexyl-2-isopropylaniline belongs, are particularly crucial. The presence of bulky groups, such as isopropyl or cyclohexyl moieties, near the amino group provides kinetic stabilization to reactive intermediates and can influence the regioselectivity of chemical transformations. semanticscholar.org These bulky anilines are often used as precursors to highly effective ligands for palladium, copper, and nickel catalysts, which are employed in challenging coupling reactions where less hindered analogues may fail. nih.govnih.gov The development of practical catalytic methods to synthesize these hindered anilines is an active area of research, addressing the limitations of traditional synthetic routes and expanding the toolkit available to synthetic chemists. rsc.orgrsc.org

Scope and Objectives of Current Academic Inquiry into the Chemical Compound

Classical and Contemporary Approaches to N-Alkylation of Anilines

The formation of the N-alkyl bonds in N-cyclohexyl-2-isopropylaniline is a critical aspect of its synthesis. This can be achieved through the sequential or convergent alkylation of an aniline precursor.

Reductive Amination Protocols for N-Isopropylaniline Formation

Reductive amination, also known as reductive alkylation, stands as a cornerstone for the synthesis of N-isopropylaniline, a key precursor to the title compound. wikipedia.org This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org In the context of N-isopropylaniline synthesis, aniline is reacted with acetone (B3395972) to form an imine, which is subsequently reduced to the desired secondary amine.

The process is typically carried out in a one-pot reaction under neutral or weakly acidic conditions. wikipedia.org The equilibrium between the starting materials (aniline and acetone) and the imine intermediate is driven towards imine formation by the removal of water. wikipedia.org A variety of reducing agents can be employed for the in-situ reduction of the imine. While sodium borohydride (B1222165) is a common choice, other reagents like sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are also utilized, often offering greater selectivity. wikipedia.org For industrial-scale production, catalytic hydrogenation using metal catalysts such as nickel is a viable and atom-economical alternative. wikipedia.org

Key steps in the reductive amination of aniline with acetone include:

Nucleophilic attack of the aniline on the carbonyl carbon of acetone to form a hemiaminal. wikipedia.org

Dehydration of the hemiaminal to yield the corresponding imine. wikipedia.org

Reduction of the imine to form N-isopropylaniline. wikipedia.org

Alkylation Reactions Involving Aromatic Amines and Unsaturated Substrates

The introduction of the cyclohexyl group onto the nitrogen atom can be achieved through the alkylation of an appropriate aniline derivative with a cyclohexyl source. One prominent method involves the reaction of an aromatic amine with an unsaturated substrate like cyclohexene (B86901). This reaction is often catalyzed by acids or metal complexes.

The alkylation of anilines with alkenes, such as the reaction of 2-isopropylaniline (B1208494) with cyclohexene, can be facilitated by various catalysts. youtube.com Electron-deficient alkenes can react with amines directly, while less electron-deficient alkenes typically require the deprotonation of the amine with a strong base to proceed. youtube.com The regioselectivity of this addition is governed by the formation of the most stable carbanionic intermediate. youtube.com

For instance, the alkylation of xylenes (B1142099) with cyclohexene has been demonstrated using p-toluenesulfonic acid as a catalyst, achieving high yields of cyclohexyl xylenes. researchgate.net This suggests that similar acidic conditions could be applied to the N-alkylation of 2-isopropylaniline with cyclohexene. The reaction parameters, including temperature, molar ratio of reactants, and catalyst loading, are crucial for optimizing the yield of the desired N-cyclohexylated product. researchgate.net

Synthesis of N-Cyclohexyl-2-isopropylaniline Derivatives and Analogues

The synthesis of derivatives and analogues of N-cyclohexyl-2-isopropylaniline often requires the preparation of key synthetic intermediates that can be further functionalized.

Preparation of N-Cycloalkyl-2-(pseudo)haloanilines as Key Synthetic Intermediates

N-Cycloalkyl-2-(pseudo)haloanilines serve as versatile building blocks for the synthesis of more complex derivatives. The halogen or pseudohalogen group at the ortho position provides a reactive handle for various cross-coupling reactions and other transformations. While specific synthetic protocols for N-cyclohexyl-2-isopropylaniline bearing a halogen at a different position are not extensively detailed in the provided search results, the synthesis of related compounds like N-cyclohexyl-2-benzothiazolesulfenamide from cyclohexylamine (B46788) highlights the utility of cyclohexylamine as a precursor in forming N-cyclohexyl-substituted aromatic compounds. google.com The synthesis of such intermediates would likely involve the N-alkylation of a pre-existing 2-haloaniline with a cyclohexyl group or the halogenation of an N-cyclohexylaniline derivative.

Strategies for Further Derivatization via Aromatic and Aliphatic Substitutions

Further derivatization of N-cyclohexyl-2-isopropylaniline can be achieved through substitutions on both the aromatic ring and the aliphatic cyclohexyl moiety.

Aromatic Substitution: The aniline functionality, being an activating group, directs electrophilic aromatic substitution to the ortho and para positions. byjus.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. byjus.com The steric hindrance imposed by the bulky cyclohexyl and isopropyl groups would likely influence the regioselectivity of these reactions, favoring substitution at the less hindered para position. For instance, the reaction of aniline with bromine water readily yields 2,4,6-tribromoaniline, demonstrating the high reactivity of the aniline ring towards electrophiles. byjus.com

Aliphatic Substitution: Derivatization of the cyclohexyl ring is less straightforward and would typically involve more vigorous reaction conditions. Functionalization could potentially be achieved through free-radical halogenation followed by nucleophilic substitution, or through oxidation to introduce a carbonyl group, which can then be further manipulated. Alkylation is a common derivatization technique to replace active hydrogens with an aliphatic or aromatic group, which can enhance properties like volatility for analytical purposes. libretexts.orgnih.govresearchgate.net

Catalytic Approaches in the Synthesis of Anilines and Cyclohexylamines

Catalysis plays a pivotal role in the efficient and selective synthesis of both anilines and cyclohexylamines, which are fundamental building blocks for N-cyclohexyl-2-isopropylaniline.

Synthesis of Anilines: A variety of catalytic methods have been developed for the synthesis of substituted anilines. Gold-catalyzed three-component reactions have been shown to produce a range of substituted anilines in a modular fashion. rsc.org Supported gold nanoparticles on metal oxides like TiO2 and Fe2O3 are effective for the chemoselective hydrogenation of nitro compounds to the corresponding anilines, tolerating other functional groups. nih.gov Palladium-catalyzed systems are also employed for the synthesis of anilines from cyclohexanones using a hydrogen transfer mechanism with ethylene (B1197577) as the hydrogen acceptor. acs.org

Synthesis of Cyclohexylamines: The primary industrial route to cyclohexylamine is the catalytic hydrogenation of aniline. chemicalbook.com This process is typically carried out using cobalt or nickel-based catalysts. chemicalbook.com A patent describes the use of a cobalt and noble metal catalyst for the hydrogenation of anilines to cyclohexylamines. google.com Another approach involves the alkylation of ammonia (B1221849) with cyclohexanol. chemicalbook.com

Palladium-Catalyzed Synthetic Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient pathways for C-N bond formation. A primary method for synthesizing N-cyclohexyl-2-isopropylaniline is through the palladium-catalyzed reductive amination of 2-isopropylaniline with cyclohexanone (B45756). This transformation is particularly valuable for creating sterically hindered secondary amines.

Research into the mechanisms of these reactions highlights the critical role of the catalyst system. Studies have shown that the performance of palladium catalysts can be significantly influenced by the support material and the palladium species itself. For instance, the use of palladium hydroxide (B78521), Pd(OH)₂, has been identified as crucial in facilitating both the formation of the imine intermediate and the subsequent reduction of the C=N bond. nih.gov The hydroxyl group is believed to act as a proton shuttle between molecules, thereby lowering the activation energy for these steps. nih.gov

A notable catalyst system involves palladium hydroxide supported on graphitic carbon nitride (g-C₃N₄). This heterogeneous catalyst, 1.1 wt% Pd(OH)₂/g-C₃N₄, has demonstrated high selectivity and reaction rates at room temperature. nih.gov The support's basic sites are thought to interact favorably with the palladium hydroxide species. nih.gov The reusability of such catalysts is a key advantage for industrial applications, and Pd(OH)₂/g-C₃N₄ has shown acceptable performance over multiple reaction cycles. nih.gov

| Amine Substrate | Carbonyl Substrate | Catalyst | Selectivity (%) | Conditions | Source |

|---|---|---|---|---|---|

| Diisopropylamine | Butyraldehyde | 1.1 wt% Pd(OH)₂/g-C₃N₄ | >90 | Room Temperature | nih.gov |

| Diisopropylamine | Acetaldehyde | 1.0 wt% Pd/ACs | Data not specified | Room Temperature | nih.gov |

| Phenol (reduction) | N/A | Pd@g-C₃N₄ | High (to cyclohexanone) | Not specified | nih.gov |

Zirconium-Mediated Intramolecular Coupling Reactions

Zirconium-mediated reactions provide unique pathways for the formation of cyclic amines. One relevant approach involves the intramolecular coupling of unsaturated anilines to produce cycloalkylaniline derivatives. acs.org This process typically begins with the generation of an imine complex of zirconocene (B1252598). If the aniline precursor contains an appropriately positioned carbon-carbon multiple bond, this complex can undergo an intramolecular carbometalation, leading to the formation of the desired cyclic amine structure upon hydrolysis. acs.org

Another powerful zirconium-based tool is the use of zirconocene hydride, commonly known as Schwartz's reagent, for the chemo- and stereoselective reduction of ketimines. acs.org For the synthesis of N-cyclohexyl-2-isopropylaniline, a precursor ketimine could be formed from 2-isopropylaniline and cyclohexanone. Subsequent reduction with Schwartz's reagent would yield the target secondary amine. This method is noted for its high functional group tolerance, with aryl halides, sulfonamides, and even phenols remaining intact during the reduction. acs.org The high selectivity is attributed to zirconium's oxophilicity, which drives substrate coordination, and the steric interactions within a cyclic half-chair transition state that favor a specific stereochemical outcome. acs.org

Metal-Free Aromatic Hydrogenation Methodologies

The conversion of an aniline derivative to a cyclohexylamine derivative via aromatic hydrogenation is a key step that can be achieved without transition metals. This approach circumvents issues related to metal contamination in the final product. A significant advancement in this area is the use of "frustrated Lewis pairs" (FLPs) to activate molecular hydrogen. acs.orgacs.org

Specifically, the combination of an N-phenyl amine with the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, can effect the hydrogenation of the aromatic ring under relatively mild conditions. acs.orgnih.gov In this reaction, the borane (B79455) facilitates the uptake of hydrogen, culminating in the formation of a cyclohexylammonium salt. acs.org This method represents a rare example of a homogeneous, metal-free hydrogenation of an aromatic ring. acs.org The reaction proceeds at room temperature under moderate hydrogen pressure, offering a significant advantage over traditional heterogeneous catalysis that often requires high temperatures and pressures. acs.org

| Substrate | Reagent | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Product | Source |

|---|---|---|---|---|---|---|

| tBuNHPh | B(C₆F₅)₃ | 4 | 25 | 82 | [tBuNH₂Ph][HB(C₆F₅)₃] | acs.org |

Tandem Oxidation Processes for N-Cyclohexylaniline Formation

Tandem, or cascade, reactions offer a highly efficient approach to building molecular complexity from simple starting materials in a single pot. While not a direct synthesis of the final C-N bond, tandem oxidation processes are instrumental in creating the cyclohexanone precursors required for the subsequent reductive amination with 2-isopropylaniline. nih.govresearchgate.net

One such strategy involves a tandem carbene and photoredox-catalyzed process for the convergent synthesis of substituted cycloalkanones. nih.govresearchgate.net This method can feature a novel α-oxidation of benzylic ketones, leading to the formation of two contiguous C-C bonds in a formal [5+1] cycloaddition. nih.gov By combining distinct catalytic cycles in one pot, this approach provides a mild route to complex cyclohexanone products that would otherwise require multiple steps. nih.govresearchgate.net The resulting cyclohexanones are ideal substrates for the palladium-catalyzed reductive amination or zirconium-mediated reduction pathways described previously to complete the synthesis of N-cyclohexyl-2-isopropylaniline.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N-cyclohexyl-2-isopropylaniline, providing detailed information about the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR Spectroscopy

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of N-cyclohexyl-2-isopropylaniline displays characteristic signals for the isopropyl, cyclohexyl, and aniline moieties. For a related compound, N-cyclohexyl-2,6-diisopropylaniline, the isopropyl methyl protons appear as a singlet at 1.26 ppm, while the methine proton of the isopropyl group and the protons of the cyclohexyl group are observed in specific regions of the spectrum. orgsyn.org

The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for each carbon atom. For instance, in N-cyclohexyl-2,6-diisopropylaniline, the carbon of the isopropyl methyl groups resonates at 24.38 ppm, while the carbons of the aromatic ring appear between 122.99 and 141.96 ppm. orgsyn.org

Interactive Data Table: ¹³C NMR Chemical Shifts for N-cyclohexyl-2,6-diisopropylaniline

| Assignment | Chemical Shift (ppm) |

| Isopropyl-CH₃ | 24.38 |

| Cyclohexyl-CH₂ | 26.10, 26.19, 34.76 |

| Isopropyl-CH | 27.98 |

| Cyclohexyl-CH | 59.64 |

| Aromatic-C | 122.99, 123.51, 141.96 |

Data sourced from a 125 MHz ¹³C NMR spectrum in CDCl₃. orgsyn.org

Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate proton and carbon signals, further confirming the structural assignments. nih.gov For complex molecules, these advanced methods are invaluable for unambiguously assigning all resonances. researchgate.net

Mass Spectrometry Techniques in Supporting Mechanistic Investigations

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of N-cyclohexyl-2-isopropylaniline and for probing its fragmentation patterns, which can provide insights into its structure and stability. chemguide.co.uk

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For aniline derivatives, common fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atom and within the alkyl substituents. nih.gov

For N-cyclohexyl-2-isopropylaniline, one would expect to observe fragmentation corresponding to the loss of the isopropyl group, the cyclohexyl group, or parts thereof. The stability of the resulting carbocations influences the relative abundance of the fragment ions. For example, the loss of a propyl radical from an isopropyl group is a common fragmentation pathway. libretexts.org

Interactive Data Table: Expected Fragmentation Patterns for N-cyclohexyl-2-isopropylaniline

| Fragmentation Process | Expected m/z of Fragment Ion |

| Loss of methyl radical (CH₃•) from isopropyl group | M - 15 |

| Loss of propyl radical (C₃H₇•) from isopropyl group | M - 43 |

| Loss of cyclohexyl radical (C₆H₁₁•) | M - 83 |

M represents the molecular weight of N-cyclohexyl-2-isopropylaniline.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. rsc.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of N-cyclohexyl-2-isopropylaniline in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. nih.gov

Other Advanced Spectroscopic Methods (e.g., IR, UV/Vis) in Specific Research Contexts

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in N-cyclohexyl-2-isopropylaniline by detecting their characteristic vibrational frequencies. wpmucdn.com

Key expected absorptions include:

N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized C-H bonds of the cyclohexyl and isopropyl groups, and in the 3000-3100 cm⁻¹ region for the sp² hybridized C-H bonds of the aromatic ring. pressbooks.pub

C=C stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. docbrown.info

C-N stretch: This vibration is expected in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorptions for N-cyclohexyl-2-isopropylaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1250-1350 |

UV/Vis Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within the molecule. epa.gov The aniline chromophore in N-cyclohexyl-2-isopropylaniline is expected to exhibit characteristic absorption bands in the ultraviolet region. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the solvent polarity. researchgate.net Theoretical calculations can be used to predict the electronic absorption spectra and assign the observed transitions. researchgate.net

Computational and Theoretical Chemistry of N Cyclohexyl 2 Isopropylaniline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations can provide valuable information about the distribution of electrons within a molecule, which in turn governs its reactivity. For a molecule like N-cyclohexyl-2-isopropylaniline, DFT could be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals is a key indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT is instrumental in mapping reaction pathways and identifying the structure of transition states. By calculating the energy changes along a reaction coordinate, researchers can determine the activation energy of a potential reaction, offering predictions about its feasibility and rate. While these methods are broadly applicable, specific studies detailing the DFT analysis of N-cyclohexyl-2-isopropylaniline's electronic structure and transition states in various chemical transformations are not prominently featured in the current body of scientific literature.

Molecular Modeling and Dynamics Simulations for Conformational Studies and Intermolecular Interactions

The three-dimensional structure and flexibility of N-cyclohexyl-2-isopropylaniline are critical to its function, particularly in contexts such as ligand-receptor binding or as a component in materials science. Molecular modeling techniques allow for the visualization and energy minimization of different conformers—spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For N-cyclohexyl-2-isopropylaniline, this would involve exploring the various orientations of the cyclohexyl and isopropyl groups relative to the aniline (B41778) core.

Molecular dynamics (MD) simulations build upon static models by simulating the movement of atoms and molecules over time. ubaya.ac.id This approach can reveal the dynamic behavior of N-cyclohexyl-2-isopropylaniline, including its conformational flexibility and how it interacts with other molecules, such as solvents or other reactants. ubaya.ac.id These simulations provide a deeper understanding of the intermolecular forces at play. However, specific MD studies detailing the conformational landscape and interaction patterns of N-cyclohexyl-2-isopropylaniline are not widely reported.

Quantum Chemical Prediction of Reaction Pathways and Energetics

Quantum chemical methods, including DFT and other high-level ab initio calculations, are pivotal for predicting the most likely pathways a reaction will follow and the associated energy changes. researchgate.netmdpi.comrasayanjournal.co.in This predictive power is invaluable in the design of new synthetic routes and in understanding reaction mechanisms without the need for extensive experimental work. researchgate.netmdpi.comrasayanjournal.co.in For N-cyclohexyl-2-isopropylaniline, these calculations could be used to explore its potential reactions, such as N-alkylation, acylation, or its behavior in catalytic cycles.

The process involves identifying all possible intermediates and transition states for a given transformation and calculating their relative energies. This results in a detailed potential energy surface that can guide experimental efforts. The absence of published studies in this specific area for N-cyclohexyl-2-isopropylaniline suggests a gap in the current understanding of its reaction mechanisms from a theoretical standpoint.

Computational Insights into Ligand Properties, Steric Hindrance, and Electronic Effects

When N-cyclohexyl-2-isopropylaniline acts as a ligand in a metal complex, its effectiveness is largely determined by its steric and electronic properties. The bulky cyclohexyl and isopropyl groups create significant steric hindrance around the nitrogen atom, which can influence the coordination geometry and stability of the resulting complex. Computational methods can quantify this steric bulk, for instance, by calculating the "cone angle," a common metric for ligand size.

The electronic effects of the substituents on the aniline ring also play a crucial role. The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and affects its donor strength as a ligand. DFT calculations can provide quantitative measures of these electronic effects, such as the calculated charge on the nitrogen atom. While the principles of how to calculate these properties are well-established, specific computational data quantifying the steric and electronic parameters of N-cyclohexyl-2-isopropylaniline are not readily found in the literature.

Computational Chemistry Data and Property Correlations for N-Cyclohexyl-2-isopropylaniline

A key goal of computational chemistry is to generate data that can be correlated with experimentally observed properties. For example, calculated properties like the dipole moment or polarizability can be related to the bulk physical properties of a substance. Similarly, computed reaction energies can be correlated with experimentally measured reaction rates or equilibrium constants.

For a comprehensive understanding of N-cyclohexyl-2-isopropylaniline, a database of its computed properties would be invaluable. This could include optimized geometries, vibrational frequencies (for comparison with infrared spectroscopy), and various electronic descriptors. Such data could then be used to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict the behavior of related compounds. Currently, a dedicated and publicly accessible computational dataset for N-cyclohexyl-2-isopropylaniline appears to be an area ripe for future research.

Elucidation of Reaction Mechanisms and Kinetic Studies Involving N Cyclohexyl 2 Isopropylaniline

Mechanistic Investigations of N-Alkylation and N-Arylation Reactions of Anilines

N-alkylation and N-arylation are fundamental C-N bond-forming reactions. For aniline (B41778) derivatives, these reactions can proceed through several mechanisms, heavily influenced by the nature of the reactants and catalysts.

N-Alkylation: The direct alkylation of anilines typically follows an SN2 pathway where the aniline nitrogen acts as a nucleophile, attacking an alkyl halide or a similar substrate. For sterically hindered anilines like 2-isopropylaniline (B1208494), the reaction rate is diminished. The Hofmann-Martius rearrangement offers an alternative pathway where N-alkylaniline hydrochlorides rearrange upon heating to 200–300°C, migrating the alkyl group from the nitrogen to the aromatic ring, preferentially at the para position. softbeam.net

N-Arylation: Transition metal-catalyzed reactions, particularly the Buchwald-Hartwig and Ullmann condensations, are the most effective methods for N-arylation of anilines. wikipedia.org The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The catalytic cycle is generally understood to involve:

Oxidative addition of the aryl halide to a Pd(0) complex.

Deprotonation of the aniline by a base to form an amido species.

Association of the amido species to the palladium center, followed by ligand exchange.

Reductive elimination from the resulting palladium-amido-aryl complex to form the N-arylaniline product and regenerate the Pd(0) catalyst.

The steric bulk on both the aniline (e.g., the 2-isopropyl and N-cyclohexyl groups) and the phosphine (B1218219) ligands on the palladium catalyst plays a critical role in the efficiency of the reductive elimination step.

Carbon-Hydrogen (C-H) Activation and Functionalization Mechanisms

Direct C-H activation has emerged as a powerful, atom-economical strategy for synthesizing complex molecules. For aniline derivatives, the amino group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho position of the aromatic ring. thieme-connect.com

The primary mechanisms for transition metal-initiated C-H bond cleavage include:

Oxidative Addition: Common for late transition metals in a low oxidation state, the metal center inserts directly into the C-H bond. youtube.com

Concerted Metalation-Deprotonation (CMD): This is a widely accepted mechanism, especially for palladium-catalyzed reactions. It involves a concerted process where the C-H bond is cleaved with the assistance of an external or internal base, avoiding a high-energy metal(IV) intermediate.

Sigma-Bond Metathesis: This mechanism is common for early transition metals and involves a four-centered transition state where the C-H bond is cleaved and a new metal-carbon bond is formed simultaneously. youtube.com

For a substrate like N-cyclohexyl-2-isopropylaniline, the directing effect of the nitrogen atom would guide the catalyst to the C-H bond at the 6-position of the aniline ring. However, the significant steric hindrance from the adjacent isopropyl group and the N-cyclohexyl group presents a considerable challenge for this transformation, often requiring highly active catalysts or harsh reaction conditions. researchgate.netnih.gov Scandium-based catalysts have shown promise in the highly regioselective C-H alkylation of tertiary anilines with alkenes. researchgate.net The mechanism involves site-selective deprotonation assisted by the catalyst, followed by alkene insertion into the resulting scandium-allyl bond. researchgate.net

| C-H Activation Mechanism | Typical Metal Catalyst | Key Features | Relevance to Hindered Anilines |

|---|---|---|---|

| Oxidative Addition | Pd(0), Rh(I), Ir(I) | Direct insertion of metal into C-H bond; forms a metal-hydride intermediate. | Energetically demanding; can be disfavored by steric hindrance. |

| Concerted Metalation-Deprotonation (CMD) | Pd(II) | Assisted by a base; avoids high oxidation state intermediates. youtube.com | More common pathway; sensitive to geometry and steric access to the C-H bond. |

| Sigma-Bond Metathesis | Sc, Y, Lanthanides | Four-centered transition state; common for early transition metals. youtube.com | Can be effective but requires specific catalyst systems like imidazolin-2-iminato scandium complexes. researchgate.net |

Rearrangement Reaction Pathways of Aniline Derivatives

Aniline derivatives can undergo several types of molecular rearrangements, often under acidic conditions. The specific pathway is dictated by the substituents on the nitrogen and the aromatic ring.

Hofmann-Martius Rearrangement: As mentioned, this reaction involves the thermal, acid-catalyzed migration of an alkyl group from the nitrogen atom to the aromatic ring. softbeam.netspcmc.ac.in The mechanism is believed to be intermolecular, where the N-alkyl bond is cleaved to form an alkyl halide in situ, which then re-alkylates the aniline ring via a standard Friedel-Crafts alkylation reaction. spcmc.ac.in This is supported by cross-over experiments where the alkyl group from one aniline derivative is transferred to a different aniline present in the reaction mixture. spcmc.ac.in

Bamberger Rearrangement: This is the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. The mechanism involves the elimination of water to form a nitrenium ion, which is then attacked by water at the para position. wiley-vch.de

Rearrangement of Cyclohexyl Radicals: In radical reactions, substituted cyclohexyl radicals can rearrange to cyclopentylmethyl radicals. This occurs through a sequential ring-opening to a hexenyl radical, followed by a 5-exo ring-closure. nih.gov This pathway is favored when radical-stabilizing groups are present on the cyclohexyl ring. nih.gov Although not a direct rearrangement of the aniline core, it is a relevant pathway for the N-cyclohexyl substituent under radical conditions.

Oxidative N-Dealkylation Mechanisms and Stereoselectivity

The removal of an N-alkyl group is a crucial metabolic pathway for many amine-containing drugs and a useful synthetic transformation. mdpi.comencyclopedia.pub For N-cyclohexyl-2-isopropylaniline, this would involve the cleavage of the N-cyclohexyl bond.

The mechanism of oxidative N-dealkylation, particularly as catalyzed by cytochrome P450 (P450) enzymes, is widely studied. encyclopedia.pubnih.gov The generally accepted pathway involves:

Hydrogen Atom Abstraction: The active ferryl-oxo species [Fe(IV)=O] of the P450 enzyme abstracts a hydrogen atom from the carbon alpha to the nitrogen (the C1 position of the cyclohexyl ring).

Radical Rebound: This creates a carbon-centered radical and a [Fe(IV)-OH] species. These then "rebound" to form a hydroxylated intermediate, known as a carbinolamine.

Decomposition: The carbinolamine is unstable and spontaneously decomposes to yield the dealkylated amine (2-isopropylaniline) and a carbonyl compound (cyclohexanone). encyclopedia.pubmdpi.com

An alternative mechanism proposes an initial one-electron oxidation of the nitrogen atom to form an aminium radical cation, followed by deprotonation of the adjacent C-H bond. mdpi.comnih.gov Studies on N,N-dimethylanilines with non-heme manganese catalysts support this pathway, where an initial electron transfer between the amine and a high-valent oxometal species is suggested. mdpi.com The stereoselectivity of these reactions is of interest, as the initial hydrogen abstraction can create a chiral center. In photochemical-induced radical tandem reactions of aniline derivatives, high stereoselectivity can be achieved. rsc.org

| Parameter | Effect on Oxidative N-Dealkylation of Anilines | Mechanistic Implication | Reference |

|---|---|---|---|

| Substituent Effect (Hammett Correlation) | Negative ρ value (-0.37 to -0.63) for Mn-catalyzed oxidation of N,N-dimethylanilines. | An electrophilic intermediate is the key oxidant, suggesting a buildup of positive charge in the transition state. | mdpi.com |

| Oxygen Surrogate (Iodosylbenzene) | High deuterium (B1214612) isotope effects (≈7) observed with P450, compared to low KIEs with NADPH. | Suggests a shift in the rate-determining step or a different mechanism (e.g., hydrogen atom abstraction) with the surrogate. | nih.gov |

| Reaction Atmosphere (Air vs. Argon) | In Mn-catalyzed N-demethylation, reaction under air produces N-methylformanilide via a radical chain process, while reaction under argon is selective for N-methylaniline. | Demonstrates the involvement of radical intermediates and oxygen in side reactions. | mdpi.com |

Hydroamination Reaction Mechanisms and Regioselectivity

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing amines. wikipedia.org The reaction can be catalyzed by various systems, including acids, alkali metals, and transition metals, with the mechanism and regioselectivity (Markovnikov vs. anti-Markovnikov addition) being highly dependent on the chosen catalyst. acs.orgacs.org

Acid-Catalyzed Hydroamination: Protonation of the alkene can lead to a carbocation intermediate, which is then attacked by the aniline. This pathway typically favors the Markovnikov product, where the nitrogen atom adds to the more substituted carbon of the double bond. acs.org Anilinium salts with weakly coordinating counterions have been shown to be effective catalysts. acs.org

Late Transition Metal-Catalyzed Hydroamination: Catalysts based on rhodium, palladium, or copper are common. wikipedia.orgorganic-chemistry.org With palladium, the mechanism can involve the insertion of the alkene into a Pd-H bond to generate an alkyl-palladium intermediate, followed by nucleophilic attack by the amine. libretexts.org The regioselectivity can be tuned by the ligand and reaction conditions. Copper-hydride (CuH) catalyzed hydroamination of styrenes with hydroxylamine (B1172632) esters proceeds via insertion of the alkene into the CuH bond, yielding α-branched amines (Markovnikov-type). organic-chemistry.org In contrast, aliphatic alkenes give anti-Markovnikov products. organic-chemistry.org

Early Transition Metal/Lanthanide-Catalyzed Hydroamination: These catalysts often operate via the insertion of the alkene into a metal-amide (Ln-N) bond. wikipedia.orgorganic-chemistry.org The catalytic cycle involves formation of the metal-amide, alkene insertion, and subsequent protonolysis by another amine molecule to release the product and regenerate the catalyst. wikipedia.org These reactions are often highly regioselective.

For N-cyclohexyl-2-isopropylaniline, its steric bulk and moderate nucleophilicity make it a challenging substrate. Catalyst systems must be robust and able to accommodate the hindered amine. Lanthanide salt-based systems have proven effective for the intermolecular hydroamination of unactivated alkenes with anilines, yielding Markovnikov products in good yields. organic-chemistry.org

Kinetic Isotope Effect (KIE) Measurements in Mechanistic Delineation

The kinetic isotope effect (KIE), measured as the ratio of reaction rates for a normal substrate versus an isotopically labeled one (kH/kD), is a powerful tool for elucidating reaction mechanisms. pkusz.edu.cn A primary KIE greater than 1 is typically observed when a C-H bond is broken in the rate-determining step of the reaction. pkusz.edu.cnresearchgate.net

KIE studies have provided critical evidence in several reactions relevant to aniline derivatives:

C-H Activation: Large KIE values are often used as evidence that C-H bond cleavage is the rate-determining step. However, the interpretation can be complex, as reversible C-H activation or other steps in the catalytic cycle can influence the observed KIE. researchgate.netnih.gov

N-Dealkylation: Studies on the N-demethylation of 4-substituted N,N-dimethylanilines by cytochrome P450 have been used to probe the mechanism. The observation of low KIEs has been argued against a mechanism involving direct C-H bond cleavage as the sole rate-limiting step, while higher KIEs with certain substrates or model systems support a hydrogen abstraction mechanism. nih.gov

Nucleophilic Substitution: KIEs have also been observed when using a deuterated nucleophile. For example, studies using deuterated aniline nucleophiles (C6H5ND2) in SN2 reactions provided evidence for a four-center transition state. rsc.orgiaea.org

For a reaction involving N-cyclohexyl-2-isopropylaniline, a KIE experiment could distinguish between potential mechanisms. For instance, in a C-H activation reaction at the 6-position, replacing the hydrogen with deuterium (C6-D) and measuring the reaction rate would help determine if the C-H bond cleavage is rate-limiting.

Applications of N Cyclohexyl 2 Isopropylaniline in Advanced Organic Synthesis and Catalysis

N-Cyclohexyl-2-isopropylaniline and Analogues as Ligands in Organometallic Catalysis

The primary application of N-cyclohexyl-2-isopropylaniline in catalysis is as a precursor to sophisticated ligands for organometallic complexes. The significant steric hindrance provided by the N-substituents is instrumental in stabilizing reactive metal centers and influencing the selectivity and activity of catalytic processes.

Role in N-Heterocyclic Carbene (NHC) Complexes and Catalyst Design

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry, largely because of their strong σ-donating properties and the ability to form robust bonds with transition metals. tcichemicals.comnih.gov The stability and reactivity of NHC-metal complexes are heavily dependent on the substituents attached to the nitrogen atoms of the heterocyclic ring. tcichemicals.com

N-cyclohexyl-2-isopropylaniline is an ideal precursor for creating highly bulky, unsymmetrical NHC ligands. The introduction of sterically demanding groups on the nitrogen atoms is a key strategy to stabilize the carbene, which might otherwise be prone to dimerization or decomposition. tcichemicals.com The 2-isopropylphenyl group, in particular, provides a sterically encumbering "wall" that shields the metal center. This steric bulk is critical for:

Promoting Catalytic Activity: The strong electron-donating nature of NHC ligands, enhanced by the alkyl substituents, increases the electron density at the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. tcichemicals.com

Creating a Specific Pocket: The defined three-dimensional space around the metal center created by the bulky ligand can influence substrate binding and selectivity.

Application in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org NHC complexes derived from precursors like N-cyclohexyl-2-isopropylaniline are highly effective in these reactions, particularly those employing nickel and palladium. nih.govnih.gov

The strong M-C bond (where M is the metal) and the steric bulk of these NHC ligands make the resulting catalysts both highly active and stable, even in challenging coupling reactions. tcichemicals.com For instance, in Suzuki-Miyaura coupling (reaction of an organoboron compound with an organohalide), the NHC ligand promotes the efficiency of the palladium or nickel catalyst. uni-rostock.de Similarly, in Heck reactions (coupling of an unsaturated halide with an alkene), these robust ligands help maintain the catalyst's integrity under the reaction conditions. The use of first-row transition metals like nickel is gaining significant interest as a more sustainable alternative to precious metals like palladium, and the development of effective nitrogen-based ligands is crucial for this progress. nih.govnih.gov

Table 1: Role of Bulky NHC Ligands in Cross-Coupling Reactions

| Reaction Type | Typical Metal | Role of NHC Ligand Derived from N-Cyclohexyl-2-isopropylaniline Analogue |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd, Ni | Stabilizes the active M(0) species; promotes oxidative addition and reductive elimination steps. |

| Heck Coupling | Pd, Ni | Enhances thermal stability of the catalyst; influences regioselectivity. |

| C-N Cross-Coupling | Pd, Ni, Cu | Facilitates the difficult reductive elimination step to form the C-N bond; allows for milder reaction conditions. nih.gov |

| Desulfurative Coupling | Ni | Stabilizes nickel catalytic intermediates in photoredox cycles, enabling C-S bond cleavage and C-C bond formation. researchgate.net |

Utility in Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. The design of chiral ligands that can effectively transfer stereochemical information to a prochiral substrate is key to this field.

N-cyclohexyl-2-isopropylaniline serves as a valuable scaffold for chiral ligand design. Chirality can be introduced in several ways:

The cyclohexyl ring contains chiral centers. Using an enantiomerically pure cyclohexylamine (B46788) derivative to synthesize the parent aniline (B41778) would result in a chiral ligand precursor.

The significant steric bulk of the 2-isopropylphenyl and cyclohexyl groups can lead to restricted rotation around the N-aryl bond, creating atropisomerism, which is a form of axial chirality.

When such a chiral, non-racemic NHC ligand is coordinated to a metal center, it creates a chiral catalytic environment. This environment can differentiate between two prochiral faces of a substrate or two enantiotopic groups, leading to the preferential formation of one enantiomer of the product in an enantioselective transformation. The ability of polyaromatic or sterically complex NHC ligands to engage in non-covalent interactions, such as π-stacking with substrates, can further influence the kinetics and selectivity of these reactions. uji.es

Function as Organocatalysts or Precursors in Organic Reactions

While the predominant use of N-cyclohexyl-2-isopropylaniline is as a precursor for organometallic ligands, its inherent chemical properties also allow for its potential use in organocatalysis. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal.

The nitrogen atom in N-cyclohexyl-2-isopropylaniline is basic and nucleophilic. Although its reactivity is tempered by the significant steric hindrance from the adjacent substituents, it or its derivatives could potentially function as:

A Brønsted Base: The lone pair on the nitrogen can abstract a proton, making it a "proton sponge" or a sterically hindered base to facilitate reactions that are sensitive to more conventional, less bulky bases.

A Nucleophilic Catalyst: In certain contexts, the aniline could act as a nucleophile to activate a substrate, for example, by forming a reactive intermediate that is then more susceptible to attack by another reagent.

This application is less documented than its role in ligand synthesis but represents a potential area for further exploration in the development of new metal-free catalytic systems.

Role as Key Synthetic Intermediates and Building Blocks for Complex Molecules

Beyond catalysis, N-cyclohexyl-2-isopropylaniline is a valuable synthetic intermediate. Its structure can be incorporated into larger, more complex molecules, where its steric and electronic properties can be harnessed to achieve specific functions. Synthetic reagents are essential chemical tools for creating complex molecules and developing new synthetic pathways. scbt.com

Precursors for N-Substituted Urea (B33335) Derivatives

Urea derivatives are a class of compounds with significant importance in medicinal chemistry and materials science. N,N'-disubstituted and trisubstituted ureas are common structural motifs in pharmacologically active compounds. N-cyclohexyl-2-isopropylaniline is an excellent starting material for the synthesis of highly substituted, unsymmetrical urea derivatives.

The synthesis typically involves the reaction of the aniline with an isocyanate or by using a coupling agent to mediate the reaction between the aniline, a source of the carbonyl group (like phosgene (B1210022) derivatives or CO₂), and another amine. A common modern approach involves the oxidative coupling of an amide and an amine. For example, a primary amide can be treated with an oxidant like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) to generate an in-situ isocyanate equivalent, which then reacts with an amine like N-cyclohexyl-2-isopropylaniline to form the desired urea. mdpi.com The steric bulk of N-cyclohexyl-2-isopropylaniline can influence the reaction, potentially requiring more reactive reagents or harsher conditions compared to less hindered anilines. mdpi.com

Table 2: Synthesis of N-Substituted Urea from N-Cyclohexyl-2-isopropylaniline

| Reactant 1 | Reactant 2 | Coupling Method | Product Structure |

|---|---|---|---|

| N-Cyclohexyl-2-isopropylaniline | R-N=C=O (Isocyanate) | Direct Addition | A trisubstituted urea with cyclohexyl, 2-isopropylphenyl, and R groups on the urea nitrogens. |

| N-Cyclohexyl-2-isopropylaniline | R-NH₂ and a carbonyl source (e.g., carbonyldiimidazole) | Stepwise Condensation | A trisubstituted urea with cyclohexyl, 2-isopropylphenyl, and R groups on the urea nitrogens. |

Synthetic Utility in Cycloaddition and Cyclization Reactions

N-cyclohexyl-2-isopropylaniline, with its significant steric bulk around the nitrogen atom, presents unique opportunities and challenges in cycloaddition and cyclization reactions. While specific literature detailing the direct participation of N-cyclohexyl-2-isopropylaniline in these transformations is not abundant, its structural motifs suggest potential applications based on the reactivity of analogous sterically hindered N-aryl systems. These reactions are fundamental in organic synthesis for the construction of complex cyclic and heterocyclic frameworks, which are prevalent in pharmaceuticals and functional materials. nih.govnih.gov

The steric hindrance imposed by the cyclohexyl and isopropyl groups can influence the regioselectivity and stereoselectivity of cycloaddition reactions. In reactions like the Diels-Alder cycloaddition, where an N-aryl group can be part of the diene or dienophile, the bulky substituents on the aniline ring can direct the approach of the reacting partner, potentially leading to high levels of stereocontrol. beilstein-journals.orgnih.gov For instance, in photochemical [2+2] cycloadditions, the stereochemical outcome is often dictated by the steric interactions in the transition state. nih.govyoutube.com The rigid conformation of N-cyclohexyl-2-isopropylaniline could be exploited to favor specific diastereomers.

Moreover, cyclization reactions involving the nitrogen atom of N-cyclohexyl-2-isopropylaniline could lead to the formation of various nitrogen-containing heterocycles. organic-chemistry.org The steric encumbrance might necessitate harsher reaction conditions but could also prevent undesired side reactions, leading to cleaner product formation. The synthesis of heterocycles from donor-acceptor cyclopropanes, for example, often involves nucleophilic attack from amines, and the specific steric and electronic properties of N-cyclohexyl-2-isopropylaniline could influence the course of such reactions.

The table below summarizes the potential utility of N-cyclohexyl-2-isopropylaniline in various cycloaddition and cyclization reactions based on the reactivity of similar sterically hindered anilines.

Table 1: Potential Applications of N-Cyclohexyl-2-isopropylaniline in Cycloaddition and Cyclization Reactions

| Reaction Type | Potential Role of N-Cyclohexyl-2-isopropylaniline | Expected Influence of Steric Hindrance | Potential Products |

| Diels-Alder [4+2] Cycloaddition | As part of the dienophile (e.g., in an N-arylimine) or diene. | Control of stereoselectivity (endo/exo and facial selectivity). May decrease reaction rates. | Substituted tetrahydropyridines, bridged-ring amines. |

| [2+2] Photocycloaddition | As the enamine or imine component. | Influence on regioselectivity and stereoselectivity of the resulting cyclobutane (B1203170) ring. | Substituted azetidines and other four-membered N-heterocycles. |

| Intramolecular Cyclization | Nucleophile for intramolecular ring formation. | Can favor specific ring sizes and prevent intermolecular side reactions. | Fused heterocyclic systems. |

| Annulation Reactions | Reaction partner with bifunctional electrophiles. | Directing group for regioselective annulation. | Polycyclic nitrogen-containing compounds. |

Exploration of Frustrated Lewis Pair (FLP) Chemistry Involving Aniline Derivatives

The concept of Frustrated Lewis Pairs (FLPs) has emerged as a powerful strategy for the activation of small molecules, traditionally the domain of transition metals. nih.govrsc.org An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. rsc.org This "frustration" leaves the acidic and basic sites available to cooperatively activate a variety of substrates.

N-cyclohexyl-2-isopropylaniline, with its pronounced steric bulk around the nitrogen atom, is an excellent candidate for acting as the Lewis base component in an FLP system. The combination of the bulky cyclohexyl group and the ortho-isopropyl substituent effectively shields the nitrogen lone pair, preventing direct coordination with a bulky Lewis acid. nih.govyoutube.com

When combined with a suitable Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), N-cyclohexyl-2-isopropylaniline can form an FLP capable of activating small molecules like dihydrogen (H₂), carbon dioxide (CO₂), and others. acs.orgnih.gov This activation typically involves the heterolytic cleavage of the small molecule across the Lewis acidic and basic centers of the FLP.

The table below outlines the potential applications of N-cyclohexyl-2-isopropylaniline in FLP chemistry based on studies of other sterically hindered aniline derivatives. nih.govrsc.orgthieme-connect.com

Table 2: Potential Frustrated Lewis Pair (FLP) Chemistry of N-Cyclohexyl-2-isopropylaniline

| FLP Application | Role of N-Cyclohexyl-2-isopropylaniline | Lewis Acid Partner (Example) | Activated Small Molecule | Potential Catalytic Transformation |

| Hydrogenation | Sterically hindered Lewis base. | B(C₆F₅)₃ | H₂ | Metal-free hydrogenation of imines, enamines, and other unsaturated compounds. rsc.org |

| CO₂ Reduction | Sterically hindered Lewis base. | Bulky boranes | CO₂ | Catalytic reduction of CO₂ to methanol (B129727) or other reduced forms. nih.gov |

| Hydroamination | Nucleophilic component of the FLP. | B(C₆F₅)₃ | Alkynes/Alkenes | Metal-free hydroamination of unsaturated C-C bonds. nih.gov |

| Activation of other small molecules | Lewis basic center. | Various bulky Lewis acids | N₂O, SO₂ | Stoichiometric or catalytic transformations of other small molecules. mdpi.com |

The involvement of aniline derivatives in FLP-mediated hydrogenations is a particularly promising area. rsc.org The FLP formed from a hindered aniline and a borane (B79455) can activate H₂, forming a phosphonium (B103445) borohydride-like species which can then transfer a hydride to a suitable substrate. The steric and electronic properties of the aniline derivative are crucial in tuning the reactivity of the FLP system. The high degree of steric hindrance in N-cyclohexyl-2-isopropylaniline could lead to highly reactive and selective FLP catalysts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-cyclohexyl-2-isopropylaniline relevant to its handling in laboratory settings?

- Methodology :

- Determine molecular weight and structure using computational tools (e.g., PubChem’s molecular formula calculator) and validate via high-resolution mass spectrometry (HRMS) .

- Solubility can be inferred from analogous aniline derivatives: test in polar (e.g., methanol, ethanol) and nonpolar solvents (e.g., benzene, methylene chloride) using UV-Vis spectroscopy or gravimetric analysis .

- Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .

Q. What synthetic routes are commonly employed for the preparation of N-cyclohexyl-2-isopropylaniline, and how do reaction conditions influence yield and purity?

- Methodology :

- Route 1 : Cyclohexylamine coupling with 2-isopropylhalobenzene via Buchwald-Hartwig amination. Optimize catalyst (e.g., Pd(OAc)₂), ligand (XPhos), and base (K₃PO₄) ratios to enhance yield .

- Route 2 : Nucleophilic substitution of 2-isopropylaniline with cyclohexyl bromide. Use DMF as solvent at 80–100°C, with NaH as a base .

- Purity: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate by GC-MS (NIST database alignment) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing N-cyclohexyl-2-isopropylaniline derivatives?

- Methodology :

- NMR : Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT-based tools like Gaussian). For ambiguous peaks, use 2D techniques (COSY, HSQC) .

- Mass Spectrometry : Cross-validate HRMS data with PubChem or NIST entries. For fragmentation anomalies, employ tandem MS (MS/MS) to confirm fragmentation pathways .

- Contradictions : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets and re-examine synthetic protocols for side reactions .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of N-cyclohexyl-2-isopropylaniline in catalytic systems?

- Methodology :

- Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Software: Gaussian or ORCA .

- Stability : Perform molecular dynamics (MD) simulations to assess conformational flexibility under thermal stress (e.g., 300–500 K). Analyze bond dissociation energies (BDEs) for weak linkages .

- Validation : Compare computational results with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Key Considerations

- Spectral Databases : Always cross-check experimental data with authoritative sources (e.g., NIST, PubChem) to mitigate misassignments .

- Reproducibility : Adhere to NIH guidelines for reporting synthetic protocols (e.g., solvent purity, catalyst loading) to ensure experimental replicability .

- Safety : Handle N-cyclohexyl-2-isopropylaniline derivatives in fume hoods due to potential amine toxicity; use PPE and waste protocols per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.